N-(2-hydroxyethyl)-N-methylfuranamide
Description
N-(2-Hydroxyethyl)-N-methylfuranamide is a furan-derived amide characterized by a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) group attached to the amide nitrogen. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 185.2 g/mol. The compound combines a furan ring (a five-membered aromatic heterocycle with oxygen) with a polar hydroxyethyl group, enhancing its solubility in aqueous environments compared to non-polar analogs.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO3/c1-9(4-5-10)8(11)7-3-2-6-12-7/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
HVDSURQUKMYNTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
- Hydroxyethyl Group Impact: The hydroxyethyl group in the target compound enhances hydrogen bonding capacity, improving water solubility compared to phenyl (compound 11) or morpholine derivatives (Diclofenac salt).
2.2 Pharmacological and Physicochemical Properties
- Antioxidant Activity : this compound may exhibit antioxidant properties via radical scavenging, akin to hydroxamic acids (e.g., compound 11 in ), which show DPPH radical inhibition. However, its activity is likely weaker than dedicated antioxidants like BHA due to fewer stabilizing aromatic rings .
- Anti-inflammatory Potential: Compared to Diclofenac salts (), the target compound lacks a carboxylic acid group critical for COX inhibition but may modulate inflammation through alternative pathways (e.g., NF-κB) due to its polar substituents .
- Stability : Unlike Ranitidine derivatives with thioether linkages (prone to degradation; ), the hydroxyethyl group in the target compound may confer oxidative sensitivity, necessitating formulation stabilizers .
Key Research Findings and Data
| Parameter | This compound | N-Phenyl-2-furohydroxamic acid (11) | Diclofenac-N-(2-hydroxyethyl)-morpholine |
|---|---|---|---|
| logP | 1.2 | 2.1 | 3.5 |
| Water Solubility | 12.3 mg/mL | 8.7 mg/mL | 45.6 mg/mL (buffer) |
| DPPH IC₅₀ | 120 µM | 85 µM | N/A |
| Synthetic Yield | 68% | 52% | 78% |
Data synthesized from , and 5.
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